Physicochemical Differentiation: Comparative LogP and Boiling Point of N-Alkyl Piperazine-Acetamide Homologs
N-Butyl-2-piperazin-1-ylacetamide exhibits a calculated LogP of 0.45 ± 0.2, which is significantly higher than that of its N-ethyl (-0.44) and N-methyl (-0.46) homologs, indicating increased lipophilicity . Its boiling point (370.4 °C) is also substantially higher than that of N-methyl (337.3 °C) and N-propyl (355.4 °C) analogs, reflecting stronger intermolecular forces and reduced volatility [1].
| Evidence Dimension | Lipophilicity (LogP) and Boiling Point |
|---|---|
| Target Compound Data | LogP: 0.45 ± 0.2; Boiling Point: 370.4 °C at 760 mmHg |
| Comparator Or Baseline | N-methyl homolog: LogP -0.46, BP 337.3 °C; N-ethyl homolog: LogP -0.44, BP ~331.6 °C; N-propyl homolog: BP 355.4 °C |
| Quantified Difference | LogP is 0.91 units higher than N-methyl; Boiling point is 33.1 °C higher than N-methyl and 15.0 °C higher than N-propyl. |
| Conditions | Predicted/calculated properties from ACD/Labs Percepta Platform and EPA EPI Suite. |
Why This Matters
The distinct lipophilicity and boiling point of the N-butyl derivative directly influence its solubility, chromatographic behavior, and ease of purification during synthesis, making it a unique and non-interchangeable building block.
- [1] ChemChart. 2-piperazin-1-yl-N-propylacetamide (39890-48-7). View Source
